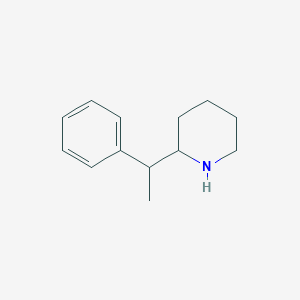

2-(1-Phenylethyl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

2-(1-phenylethyl)piperidine |

InChI |

InChI=1S/C13H19N/c1-11(12-7-3-2-4-8-12)13-9-5-6-10-14-13/h2-4,7-8,11,13-14H,5-6,9-10H2,1H3 |

InChI Key |

GLIKSOKQYXUSLR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCCCN1)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 1 Phenylethyl Piperidine and Its Stereoisomers

Enantioselective and Diastereoselective Synthesis Strategies

The precise control of stereochemistry is paramount in the synthesis of complex molecules like 2-(1-phenylethyl)piperidine. Modern synthetic organic chemistry offers a powerful toolkit to achieve this, encompassing asymmetric hydrogenation, chiral auxiliary-mediated reactions, intramolecular cyclizations, and multicomponent reactions.

Asymmetric Hydrogenation and Transfer Hydrogenation of Pyridinium (B92312) and Pyridine (B92270) Precursors

The asymmetric reduction of pyridine and pyridinium salt precursors stands as a direct and efficient route to chiral piperidines. A notable advancement in this area is the rhodium-catalyzed asymmetric transfer hydrogenation. This method has been successfully employed for the synthesis of a variety of chiral piperidines from simple pyridinium salts with excellent diastereo- and enantio-selectivities. bohrium.comresearchgate.netliverpool.ac.ukthieme-connect.com A key feature of this approach is the use of a chiral primary amine, such as (R)- or (S)-1-phenylethylamine, under reducing conditions, which induces chirality on the piperidine (B6355638) ring. bohrium.comresearchgate.net The reaction is often catalyzed by a rhodium complex, such as [Cp*RhCl2]2, and utilizes a hydrogen source like formic acid. bohrium.comresearchgate.netresearchgate.net This process is tolerant of various functional groups and has been demonstrated on a multi-hundred-gram scale. bohrium.comliverpool.ac.uk

The mechanism is believed to involve an acid-assisted transamination of a dihydropyridine (B1217469) intermediate through a ring-opening and closing sequence, coupled with transfer hydrogenation. thieme-connect.com This strategy circumvents some of the limitations of traditional asymmetric hydrogenation, which can require high pressures of hydrogen gas and specialized catalysts. thieme-connect.com

| Catalyst System | Precursor | Chiral Source | Key Features | Reference |

| [Cp*RhCl2]2 / HCOOH | N-alkyl pyridinium salts | (R)- or (S)-1-phenylethylamine | Excellent diastereo- and enantioselectivity; broad substrate scope; scalable. | bohrium.comresearchgate.net |

| [Ir(cod)Cl]2 / (R)-DM-SegPhos | 2-(2-acylphenyl)pyridines | N/A (chiral ligand) | High to excellent enantioselectivities for benzoindolizidines. | researchgate.net |

Chiral Auxiliary-Mediated and Asymmetric Catalysis Approaches

The use of chiral auxiliaries is a classic and reliable strategy for inducing stereoselectivity. In the context of this compound synthesis, a chiral auxiliary, often derived from a readily available chiral pool molecule, is temporarily incorporated into the substrate to direct the stereochemical outcome of a key bond-forming reaction. Subsequently, the auxiliary is cleaved to afford the desired chiral product.

A prominent example involves the use of (S)-1-phenylethylamine as a chiral auxiliary attached to the nitrogen atom of a piperidine precursor. This auxiliary can direct the diastereoselective reduction of a β-enamino ester to create the desired stereocenters. clockss.orgresearchgate.net For instance, the diastereoselective reduction of a tetrasubstituted β-enamino ester bearing an (S)-phenylethyl group on the nitrogen has been shown to produce methyl (2S, 2'R)-2-piperidin-2-ylpropanoate. clockss.orgresearchgate.net

Asymmetric catalysis, particularly organocatalysis, has emerged as a powerful tool for the enantioselective synthesis of piperidines. nih.govacs.org For example, the organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids has been achieved in high enantiomeric excess (ee) and good yield using a biomimetic approach. nih.govacs.org These reactions often employ chiral amines or their derivatives, such as proline, as catalysts to facilitate enantioselective carbon-carbon bond formation. nih.gov The Mannich reaction of ketones with cyclic imines like Δ¹-piperideine, catalyzed by L-proline, provides direct access to chiral 2-substituted piperidones. acs.org

| Method | Catalyst/Auxiliary | Key Transformation | Stereoselectivity | Reference |

| Chiral Auxiliary | (S)-1-phenylethylamine | Diastereoselective reduction of β-enamino esters | High diastereoselectivity | clockss.orgresearchgate.net |

| Organocatalysis | L-proline | Asymmetric Mannich reaction of ketones with Δ¹-piperideine | Up to 97% ee | nih.govacs.org |

| Anodic Cyanation | N/A | Anodic cyanation of (-)-1-[(1S)-1-phenylethyl]piperidine | Regioselective formation of α-aminonitrile | thieme-connect.com |

Intramolecular Cyclization Reactions (e.g., Aza-Michael, Radical Cyclization, Ring-Closing Metathesis)

Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis, providing efficient pathways to construct the piperidine ring.

Aza-Michael Addition: The intramolecular aza-Michael addition is a powerful method for the formation of nitrogen-containing rings. rsc.orgrsc.orgacs.org This reaction involves the conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl compound within the same molecule. Organocatalytic enantioselective intramolecular aza-Michael reactions have been developed for the synthesis of substituted piperidines. rsc.orgacs.org For instance, using a cinchona alkaloid-derived aminocatalyst, enantiomerically enriched 2,5- and 2,6-disubstituted piperidines have been obtained in good yields and with high levels of enantioselectivity. rsc.org

Radical Cyclization: Radical cyclizations offer a complementary approach to piperidine synthesis, often proceeding under mild conditions and tolerating a wide range of functional groups. nih.govorganic-chemistry.orgresearchgate.netacs.org For example, the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates has been reported to yield 2,4-disubstituted piperidines. organic-chemistry.orgresearchgate.netacs.org The choice of the radical initiator and reducing agent, such as tris(trimethylsilyl)silane, can significantly influence the diastereoselectivity of the cyclization. researchgate.netacs.org

Ring-Closing Metathesis (RCM): RCM has revolutionized the synthesis of cyclic compounds, including piperidines. acs.orgresearchgate.netclockss.orgbeilstein-journals.orgresearchgate.net This reaction, typically catalyzed by ruthenium-based catalysts like the Grubbs catalysts, involves the intramolecular reaction of a diene to form a cyclic olefin. clockss.orgbeilstein-journals.org The synthesis of trans-(3S)-amino-(4R)-alkyl- and -(4S)-aryl-piperidines has been achieved via an RCM reaction, where the piperidine ring was constructed from a diene precursor derived from D-serine. acs.org

| Cyclization Method | Catalyst/Reagent | Key Features | Reference |

| Aza-Michael Addition | 9-amino-9-deoxy-epi-hydroquinine | Enantioselective desymmetrization; good yields and moderate diastereoselectivity. | rsc.org |

| Radical Cyclization | Tris(trimethylsilyl)silane | High diastereoselectivity for trans-piperidines. | researchgate.netacs.org |

| Ring-Closing Metathesis | Grubbs' catalyst | Forms piperidine ring from diene precursors; versatile for various substitutions. | acs.orgclockss.orgbeilstein-journals.org |

Multicomponent Coupling Reactions for Piperidine Ring Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient approach to complex molecules. A notable MCR for the synthesis of 2-substituted piperidines involves the use of 2-methyleneaziridines. researchgate.netrsc.orgrsc.org

In this strategy, the ring-opening of a chiral 2-methyleneaziridine, such as (S)-1-(1-phenylethyl)-2-methyleneaziridine, with a Grignard reagent in the presence of a copper(I) salt generates a metalloenamine. rsc.orgrsc.org This intermediate can then be alkylated with a 1,3-difunctionalized electrophile. A subsequent reduction and in situ cyclization cascade leads to the formation of the piperidine ring with high stereocontrol. rsc.org This approach has been successfully applied to the asymmetric synthesis of the alkaloid (S)-coniine, demonstrating its potential for constructing enantiomerically enriched 2-substituted piperidines. researchgate.netrsc.orgrsc.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free and Aqueous Media Synthetic Protocols

Efforts to develop more environmentally benign synthetic methods for piperidine derivatives have led to the exploration of solvent-free and aqueous reaction conditions. An efficient green chemistry approach for the synthesis of N-substituted piperidones has been developed, which presents significant advantages over classical methods like the Dieckman condensation. nih.govfigshare.com

Solvent-free synthesis of piperidine derivatives has been achieved under microwave irradiation. For example, the condensation of 1,2-dimethyl pyridine salts with aromatic aldehydes in the presence of piperidine as a catalyst can be performed without a solvent, leading to high yields in a short reaction time. sioc-journal.cn The synthesis of new thiophene-based Schiff bases containing piperidine rings has also been accomplished under solvent-free conditions, adhering to green chemistry principles. acgpubs.org

Furthermore, conducting reactions in aqueous media is a key aspect of green chemistry. The synthesis of 2-aminomethylpiperidine has been demonstrated in an aqueous solution via the selective hydrogenolysis of bio-renewable 2,5-bis(aminomethyl)furan (B21128) over a Pt/γ-Al2O3 catalyst. rsc.org While not a direct synthesis of the title compound, this work highlights the feasibility of using water as a solvent for the synthesis of related piperidine structures.

| Green Chemistry Approach | Reaction | Key Features | Reference |

| Solvent-Free | Condensation of pyridine salts with aldehydes | Microwave-assisted; high yield; short reaction time. | sioc-journal.cn |

| Aqueous Media | Hydrogenolysis of 2,5-bis(aminomethyl)furan | Use of water as a solvent; synthesis of a piperidine derivative. | rsc.org |

Development of Sustainable Catalytic Systems

The move towards green chemistry has spurred the development of sustainable catalytic systems for synthesizing piperidine derivatives. These systems prioritize the use of reusable catalysts, environmentally benign solvents, and processes with high atom economy.

A notable advancement is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, reducing waste and cost. For instance, a nano-SnCl4/γ-Al2O3 catalyst has been effectively used for the one-pot synthesis of tetrahydropyridines, which are direct precursors to piperidines. researchgate.net This solid acid catalyst demonstrates good to excellent yields and can be recycled multiple times without a significant drop in activity. researchgate.net

Another sustainable approach involves iridium-catalyzed N-heterocyclization of primary amines with diols. researchgate.net This method is highly atom-economical, producing only water as a byproduct. researchgate.net A two-step asymmetric synthesis of (S)-2-phenylpiperidine has been achieved using (R)-1-phenylethylamine as the starting material, showcasing the potential of this method for creating chiral piperidines. researchgate.net The reaction of (R)- or (S)-1-phenylethylamine with specific diols can generate the desired 2-substituted piperidine ring system in good yields. researchgate.net

These methods represent a significant step forward in the sustainable production of complex molecules like this compound, minimizing environmental impact while maintaining high synthetic efficiency.

Table 1: Performance of Sustainable Catalytic Systems in Piperidine Synthesis

| Catalyst System | Substrate(s) | Product Type | Yield | Key Sustainable Feature | Reference |

|---|---|---|---|---|---|

| Nano-SnCl4/γ-Al2O3 | 4-substituted anilines, ethyl acetoacetate, aldehydes | Tetrahydropyridines | 80-93% | Reusable heterogeneous catalyst | researchgate.net |

| Cp*Ir complex | Primary amines, diols | Cyclic amines (piperidines) | Good to excellent | Water is the only byproduct | researchgate.net |

| Iridium catalyst | (R)- or (S)-1-phenylethylamine, 1-(5-methoxypyridin-3-yl)-1,5-pentanediol | 2-(pyridin-3-yl)-piperidine | 69-72% | High atom economy, enantioselective | researchgate.net |

Chemoenzymatic and Biocatalytic Routes

Chemoenzymatic and purely biocatalytic strategies have emerged as powerful tools for the asymmetric synthesis of this compound and its stereoisomers. These methods leverage the high selectivity of enzymes to create chiral centers with high fidelity, often under mild, environmentally friendly conditions.

A prominent chemoenzymatic approach combines metal-catalyzed reactions with enzymatic resolutions. For example, an enantioselective iridium-catalyzed N-heterocyclization can utilize a chiral amine like (R)- or (S)-1-phenylethylamine as a starting material to directly install the desired stereochemistry. researchgate.net This approach elegantly combines a chemical transformation (cyclization) with a biologically derived chiral building block to achieve high enantioselectivity. researchgate.net

Biocatalysis, using whole-cell systems or isolated enzymes, offers another green alternative. Recombinant microorganisms expressing specific enzymes, such as reductases, can convert prochiral ketones into chiral alcohols with high enantiomeric excess (>99% ee). mdpi.com These chiral alcohols can then serve as key intermediates for the synthesis of optically pure piperidine alkaloids. This strategy has been successfully applied on a preparative scale, demonstrating its industrial viability. mdpi.com Enzymes like transaminases and lipases are also employed in chemoenzymatic cascades to produce chiral primary amines, which are essential precursors for the target molecule. whiterose.ac.uk

These biological methods provide a sustainable pathway to enantiomerically pure piperidine derivatives, avoiding the need for complex resolution steps or expensive chiral catalysts.

Table 2: Chemoenzymatic and Biocatalytic Synthesis of Chiral Piperidines and Precursors

| Method | Enzyme/Catalyst | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Chemoenzymatic Synthesis | Iridium Catalyst | (R)-1-phenylethylamine, diol | (S)-2-phenylpiperidine | Good | High (Asymmetric) | researchgate.net |

| Biocatalytic Reduction | Recombinant E. coli cells | 4-(trifluoromethyl)acetophenone | (R)-1-[4-(trifluoromethyl)phenyl]ethanol | 99.1% | >99.9% | mdpi.com |

| Chemoenzymatic Cascade | Transaminase / Lipase | Ketones / Esters | Chiral primary amines | 5-73% (isolated) | High | whiterose.ac.uk |

Flow Chemistry and Microreactor Technology Applications in Synthesis

Flow chemistry and microreactor technology are transforming the synthesis of fine chemicals, including this compound. These technologies offer significant advantages over traditional batch processing, such as enhanced safety, precise control over reaction parameters, improved efficiency, and easier scalability. researchgate.netbeilstein-journals.org

The small volume of microreactors minimizes the risks associated with highly exothermic reactions or the handling of unstable and hazardous intermediates. researchgate.netd-nb.info This is particularly relevant for reactions involving organolithium reagents, which are powerful but highly reactive. thieme-connect.de Flow systems allow for the generation and immediate use of such species at temperatures much higher than in batch processing, drastically reducing reaction times. uniba.it For example, the lithiation of N-Boc-3-iodoazetidine and subsequent reaction with an electrophile can be performed in a flow microreactor with residence times of mere seconds. uniba.it

A flow electrochemistry approach has been developed for the synthesis of 2-substituted piperidines. soton.ac.uk This method utilizes an anodic α-methoxylation of N-formylpiperidine in a flow cell, a key step that is efficient and scalable. The subsequent chemical modifications to introduce the desired substituent at the 2-position are also amenable to flow processing. soton.ac.uk The ability to integrate multiple reaction steps into a continuous sequence is a key advantage, streamlining the entire synthetic process from starting material to final product. beilstein-journals.org

Table 3: Application of Flow Chemistry in the Synthesis of Piperidine Derivatives

| Technology | Reaction Type | Key Intermediate/Product | Residence Time | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Flow Electrochemistry | Anodic α-methoxylation | 2-Methoxypiperidine-1-carbaldehyde | Not specified | Not specified | Good | soton.ac.uk |

| Flow Microreactor | Lithiation-Substitution | 3-Substituted Azetidines | 82 ms (B15284909) (R1), 10.4 s (R2) | -50 °C | 44% | uniba.it |

| Integrated Microflow System | Lithiation-Borylation-Coupling | Biaryl products | ~4.7 min | >100 °C | High | beilstein-journals.org |

| Flow Chemistry | Grignard Addition | (S)-tert-butyl 2-((R/S)-2-hydroxy-2-phenylethyl)piperidine-1-carboxylate | 33 min | Room Temp. | 45-48% | unimi.it |

Stereochemical Investigations and Control in 2 1 Phenylethyl Piperidine Chemistry

Conformational Analysis of the Piperidine (B6355638) Ring System and Its Substituents

The six-membered piperidine ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. In this conformation, substituents at the C2 position can occupy either an axial or an equatorial position. The conformational preference is dictated by a balance of steric and electronic effects.

For simple 2-alkylpiperidines, the substituent typically favors the equatorial orientation to avoid 1,3-diaxial interactions, which are destabilizing steric clashes with the axial hydrogens at C4 and C6. This preference is analogous to that observed in substituted cyclohexanes, where bulky groups overwhelmingly reside in the more spacious equatorial position nih.govresearchgate.net.

However, the conformational landscape can be significantly altered by the nature of the substituent on the piperidine nitrogen. When the nitrogen atom is part of an amide or is bonded to an aryl group (N-acyl or N-aryl piperidines), the lone pair of electrons on the nitrogen can participate in conjugation with the adjacent π-system. This conjugation imparts partial double-bond character to the C-N bond and flattens the geometry around the nitrogen atom nih.govacs.org. This geometric change introduces a phenomenon known as pseudoallylic strain (or A1,2 strain), a steric repulsion between the 2-substituent and the N-substituent. To alleviate this strain, the 2-substituent is often forced into the axial position, a preference that can override the typical steric aversion to this position nih.govacs.orgnih.gov. Theoretical and experimental studies on model 2-methyl-1-phenylpiperidine and N-acyl-2-methylpiperidine systems have shown a distinct energetic preference for the axial conformer nih.govacs.org.

Configurational Assignment via Advanced Chiroptical Methods

Determining the absolute configuration (the specific R/S designation at each stereocenter) of the stereoisomers of 2-(1-phenylethyl)piperidine is crucial for understanding its chemical and biological properties. Advanced chiroptical spectroscopic techniques provide powerful, non-destructive methods for this purpose.

Vibrational Circular Dichroism (VCD) has emerged as a definitive method for determining the absolute configuration of chiral molecules in solution nih.govbiotools.usamericanlaboratory.com. This technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule during its fundamental vibrational transitions. The resulting VCD spectrum is unique for each enantiomer, with mirror-image molecules producing mirror-image spectra nih.gov.

The assignment of absolute configuration using VCD follows a well-established protocol:

Experimental Measurement : The VCD spectrum of the chiral sample is recorded in a suitable solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) americanlaboratory.comschrodinger.com.

Computational Modeling : The VCD spectrum for one enantiomer (e.g., the (2R, 1'R)-isomer) is predicted using quantum mechanical calculations, most commonly Density Functional Theory (DFT) nih.govamericanlaboratory.com. These calculations must account for all low-energy conformers of the molecule, as the final predicted spectrum is a Boltzmann-weighted average of the spectra of these individual conformers.

Spectral Comparison : The experimental VCD spectrum is compared to the computationally predicted spectrum. If the signs and relative intensities of the major bands in the experimental spectrum match those of the calculated spectrum, the absolute configuration of the sample is confirmed as the one used in the calculation. If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite absolute configuration americanlaboratory.com.

This powerful combination of experimental measurement and theoretical prediction allows for unambiguous configurational assignment without the need for X-ray crystallography, which can be challenging for non-crystalline samples biotools.us.

Electronic Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are other chiroptical techniques that probe the stereochemistry of chiral molecules.

Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions, corresponding to electronic transitions. The phenyl group in the 1-phenylethyl substituent acts as a chromophore, making CD spectroscopy a potentially useful tool. The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the molecule's stereochemistry.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of light. It is closely related to CD, and the shape of the ORD curve can also be used to infer stereochemical information.

While both CD and ORD are sensitive to the absolute configuration, the interpretation of their spectra can be more complex than for VCD, especially for molecules with conformational flexibility. Empirical rules or complex quantum-chemical calculations are often required to relate the spectral features to a specific absolute configuration.

Stereoselective Transformations and Epimerization Studies

Controlling the stereochemical outcome of reactions to produce specific stereoisomers of this compound is a significant goal in synthetic chemistry. This can be achieved through various stereoselective transformations.

One effective strategy involves the diastereoselective synthesis of 2-substituted piperidones, which can then be further modified. A notable example is the use of a chiral primary amine, such as (S)-α-phenylethylamine, in a double aza-Michael reaction with divinyl ketones. The chirality of the amine directs the cyclization process, leading to the formation of 2-substituted 4-piperidones with a specific and resolved stereochemistry at the C2 position nih.govacs.org. The resulting diastereomeric piperidone products can often be separated chromatographically. This approach establishes the desired stereocenter on the piperidine ring early in the synthetic sequence.

Another powerful method is the kinetic resolution of a racemic mixture. In a kinetic resolution, one enantiomer of the racemate reacts faster with a chiral reagent or catalyst than the other, allowing for the separation of the unreacted, enantioenriched starting material from the product whiterose.ac.ukwhiterose.ac.uk. For example, the deprotonation of N-Boc-2-arylpiperidines using a chiral base complex like n-BuLi/(-)-sparteine can proceed enantioselectively, leaving one enantiomer of the starting material in excess whiterose.ac.ukwhiterose.ac.uknih.gov.

The table below summarizes the results from a kinetic resolution study of various N-Boc-2-aryl-4-methylenepiperidines, demonstrating the high levels of enantiomeric ratio (er) that can be achieved for the recovered starting material.

| Substrate (Aryl Group) | Yield of Recovered SM (%) | Enantiomeric Ratio (er) of Recovered SM | Reference |

|---|---|---|---|

| Phenyl | 45 | 95:5 | whiterose.ac.uk |

| 4-Fluorophenyl | 43 | 96:4 | whiterose.ac.uk |

| 4-Chlorophenyl | 42 | 95:5 | whiterose.ac.uk |

| 3-Methoxyphenyl | 38 | 97:3 | whiterose.ac.uk |

Epimerization studies focus on the interconversion of diastereomers. Often, a synthetic route may produce a mixture of diastereomers or favor the formation of a thermodynamically less stable isomer. Epimerization provides a pathway to convert the undesired isomer into the more stable, desired one nih.govnih.gov. Modern methods, such as visible-light-mediated photocatalysis in combination with hydrogen atom transfer (HAT) agents, can efficiently epimerize the stereocenter at the C2 position of the piperidine ring, driving the mixture towards the thermodynamically preferred diastereomer with high selectivity nih.gov.

Diastereomeric and Enantiomeric Resolution Techniques

When a synthesis results in a mixture of stereoisomers, resolution techniques are required for their separation.

Diastereomeric Resolution is a classical and widely used method for separating enantiomers of chiral amines like this compound. The process involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent libretexts.orgulisboa.ptlibretexts.org. This acid-base reaction forms a mixture of two diastereomeric salts.

(R/S)-Amine + (R)-Acid → [(R)-Amine·(R)-Acid] + [(S)-Amine·(R)-Acid]

Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization ulisboa.ptlibretexts.orgfiveable.me. One diastereomeric salt will typically be less soluble in a given solvent and will crystallize out, leaving the other in the mother liquor. After separation, the pure enantiomer of the amine can be recovered by neutralizing the salt with a base. Common chiral resolving agents for amines include tartaric acid derivatives (e.g., dibenzoyl-D-tartaric acid) and mandelic acid libretexts.orgacs.org. The efficiency of such a resolution depends heavily on the choice of resolving agent and solvent ulisboa.ptunchainedlabs.com.

| Racemic Compound | Resolving Agent | Solvent | Result | Reference |

|---|---|---|---|---|

| rac-α-PEA | (R,R)-Tartaric Acid | Methanol | Precipitation of (R)-PEA-(R,R)-tartrate salt | mdpi.com |

| rac-Amine | (S,S)-DTTA | Ethyl Acetate / Isopropanol | Isolation of one diastereomeric salt in 84% yield | acs.org |

| rac-Carboxylic Acid | (R)-1-phenylethylamine | Various | Formation of separable diastereomeric salts | libretexts.orglibretexts.org |

Enantiomeric Resolution can also be achieved using chromatographic methods. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers nih.gov. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used for the resolution of piperidine derivatives nih.gov.

Chemical Reactivity and Derivatization Strategies for 2 1 Phenylethyl Piperidine

Functionalization of the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring is a key site for functionalization, readily undergoing reactions to introduce a variety of substituents that can modulate the molecule's physicochemical and biological properties.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the piperidine ring in 2-(1-phenylethyl)piperidine and related structures is nucleophilic and can be readily alkylated or acylated. smolecule.comnih.gov N-alkylation introduces new alkyl or substituted alkyl groups, while N-acylation yields the corresponding amides. These reactions are fundamental for creating diverse libraries of compounds. For instance, N-alkylation of piperidine derivatives with various alkyl halides is a common strategy in the synthesis of new pharmaceutical candidates. nih.govajrconline.org Similarly, acylation with acid chlorides or anhydrides can introduce a wide range of functionalities. nih.govgrafiati.com The efficiency of these reactions can be influenced by the steric hindrance imposed by the existing phenylethyl group.

A variety of reagents and conditions can be employed for these transformations, as illustrated in the following table:

| Reaction Type | Reagent Example | Product Type | Reference |

| N-Alkylation | Phenethyl halides | N-phenethylpiperidine derivatives | ajrconline.org |

| N-Alkylation | 1-(2-halogenyl)-4-ethyl-1H-tetrazol-5(4H)-one | Tetrazolyl-alkylated piperidines | nih.gov |

| N-Acylation | Propionyl chloride | N-propionylpiperidine derivatives | ajrconline.org |

| N-Acylation | Furan-2-carbonyl chloride | N-furoylpiperidine derivatives | ljmu.ac.uk |

Formation of N-Heterocyclic Derivatives

The piperidine nitrogen can also serve as a building block for the construction of more complex N-heterocyclic systems. This can be achieved through various cyclization reactions. For example, reaction with appropriate bifunctional reagents can lead to the formation of fused or spirocyclic heterocyclic systems, expanding the structural diversity of the this compound scaffold. The synthesis of N-(4-piperidinyl)-1H-benzimidazol-2-amines involves the alkylation of a benzimidazole (B57391) intermediate with a protected piperidine, followed by deprotection. nih.gov

Transformations of the Phenylethyl Moiety

The phenylethyl substituent offers additional sites for chemical modification, including the aromatic ring and the ethyl linker.

Aromatic Ring Functionalization (e.g., Electrophilic Substitution)

The phenyl ring of the phenylethyl group is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups such as halogens, nitro groups, and alkyl or acyl groups. The position of substitution (ortho, meta, or para) is directed by the activating/deactivating nature of the ethylpiperidine substituent and the reaction conditions employed. organic-chemistry.org While direct functionalization of the phenyl ring in this compound itself is not extensively detailed in the provided search results, general principles of aromatic chemistry suggest that such modifications are feasible. organic-chemistry.org For instance, Friedel-Crafts acylation or alkylation could introduce new substituents, although the presence of the basic nitrogen might require protective strategies to avoid side reactions with the Lewis acid catalyst. ajrconline.org In related systems, hydroxylation of the phenylethyl moiety has been observed as a metabolic pathway, indicating the ring is susceptible to oxidation. nih.gov

Side-Chain Modifications at the Ethyl Linker

The ethyl linker connecting the phenyl and piperidine rings can also be a target for modification. For example, insertion of a methyl group at the α- or β-position relative to the piperidine nitrogen has been explored in the context of fentanyl analogs. nih.gov Such modifications can significantly impact the molecule's conformation and biological activity. Hydroxylation at the β-position of the N-substituent has also been investigated. nih.gov

Regioselective and Chemoselective Transformations of the Piperidine Ring System

Achieving regioselective and chemoselective functionalization of the piperidine ring itself, beyond the nitrogen atom, presents a greater synthetic challenge but offers access to a wider range of structurally complex derivatives.

The piperidine ring can be functionalized at various carbon positions through different synthetic strategies. For instance, the synthesis of 2-substituted piperidines can be achieved with a high degree of diastereocontrol. nih.govresearchgate.net One approach involves the alkylative ring-opening of a bicyclic aziridinium (B1262131) ion, which proceeds with high regioselectivity to yield 2-alkyl-substituted piperidines. frontiersin.org This method allows for the introduction of various alkyl groups at the C-2 position. frontiersin.org

Furthermore, functionalization at other positions of the piperidine ring has been explored. For example, the synthesis of 3-carbomethoxy fentanyl analogs involves the Dieckmann cyclization of an amino-diester to form a 3-carbomethoxy-N-phenethyl-4-piperidone intermediate. researchgate.net This intermediate can then be further modified. Additionally, oxidation of the piperidine ring can lead to the formation of piperidin-2-one derivatives. researchgate.net

The following table summarizes some regioselective transformations of the piperidine ring:

| Position of Functionalization | Synthetic Strategy | Resulting Structure | Reference |

| C-2 | Alkylative ring-opening of a bicyclic aziridinium ion | 2-Alkyl-substituted piperidines | frontiersin.org |

| C-2 | Anodic cyanation followed by alkylation | 2-Alkyl-α-aminonitrile derivatives | researchgate.net |

| C-3 | Dieckmann cyclization followed by further reactions | 3-Carbomethoxy-4-anilinopiperidine derivatives | researchgate.net |

| C-2 | Oxidation | Piperidin-2-one derivatives | researchgate.net |

These examples highlight the diverse chemical strategies available for the derivatization of this compound, enabling the synthesis of a wide array of analogs with tailored properties.

Advanced Spectroscopic and Structural Elucidation of 2 1 Phenylethyl Piperidine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering detailed insight into the chemical environment of individual atoms.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable for establishing the complete atomic connectivity and relative stereochemistry of 2-(1-phenylethyl)piperidine derivatives.

¹H and ¹³C NMR: The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling, while the ¹³C NMR spectrum indicates the number of unique carbon environments. For piperidine (B6355638) derivatives, characteristic signals appear for the aromatic protons of the phenylethyl group and the aliphatic protons on the piperidine ring. For example, in S-1-(1-phenylethyl)piperidin-4-one, a related compound, the aromatic protons resonate in the δ 7.24–7.37 ppm range, while the proton of the chiral center (CH) appears as a quartet at δ 3.62 ppm. acs.org The piperidine ring protons show complex multiplets in the aliphatic region. acs.org

2D NMR Techniques: These experiments reveal correlations between nuclei, providing definitive structural assignments.

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling correlations, identifying adjacent protons and thus tracing the carbon skeleton. mdpi.comprinceton.edu For instance, COSY spectra can confirm the connectivity within the piperidine ring and the ethyl bridge of the substituent. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. mdpi.comprinceton.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings (typically 2-4 bonds) between ¹H and ¹³C atoms. It is crucial for connecting different structural fragments, such as linking the phenylethyl substituent to the nitrogen atom of the piperidine ring. mdpi.comprinceton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing essential information about the molecule's three-dimensional structure and stereochemistry, such as the relative orientation of substituents on the piperidine ring. princeton.edu

The combined application of these NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the molecular structure and elucidating the relative configuration of stereocenters. mdpi.comsemanticscholar.org

Table 1: Representative NMR Data for a 1-(1-Phenylethyl)piperidine Derivative Data for S-1-(1-Phenylethyl)piperidin-4-one

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Correlation |

| ¹H | 7.24–7.37 | m (Aromatic) |

| ¹H | 3.62 | q, J = 6.7 Hz (N-CH) |

| ¹H | 2.69–2.80 | m (Piperidine CH₂) |

| ¹H | 2.42 | t, J = 6.2 Hz (Piperidine CH₂) |

| ¹H | 1.42 | d, J = 6.7 Hz (CH₃) |

| ¹³C | 209.84 | C=O |

| ¹³C | 143.58 | Aromatic C (quaternary) |

| ¹³C | 128.47, 127.48, 127.27 | Aromatic CH |

| ¹³C | 63.53 | N-CH |

| ¹³C | 50.14, 41.68 | Piperidine CH₂ |

| ¹³C | 19.50 | CH₃ |

| Source: acs.org |

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for an identical reference standard. eurl-pesticides.eu The technique relies on the principle that the integrated signal intensity of a nucleus is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific analyte resonance to that of a certified internal standard of known concentration, the absolute purity or concentration of the analyte can be precisely calculated. eurl-pesticides.eu

In the context of this compound, qNMR can be employed to:

Assess Purity: Determine the purity of the final synthesized product with high precision and accuracy.

Monitor Reactions: Track the consumption of starting materials and the formation of products over time, allowing for the optimization of reaction conditions such as temperature, time, and catalyst loading. eurl-pesticides.eu

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). veeprho.com This precision allows for the calculation of a unique elemental formula. For this compound, the molecular formula is C₁₃H₁₉N, corresponding to a neutral exact mass of 189.1517. HRMS can confirm this formula, distinguishing it from other compounds with the same nominal mass. veeprho.comsigmaaldrich.com

Tandem Mass Spectrometry (MS/MS): In MS (B15284909)/MS, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented through collision-induced dissociation, and the resulting product ions are analyzed. veeprho.com This provides structural information and a fragmentation "fingerprint." For fentanyls and related phenylethylpiperidine structures, common fragmentation pathways include the cleavage of the bond between the piperidine ring and the phenylethyl group, often yielding characteristic fragments at m/z 105.070 (phenylethyl cation) and m/z 188.143 (unmodified phenylethyl piperidine moiety). frontiersin.org Analysis of these fragmentation patterns is crucial for identifying metabolites and characterizing unknown analogues in forensic and metabolic studies. frontiersin.orgnih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. americanpharmaceuticalreview.com The resulting spectra provide a characteristic fingerprint based on the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound and its derivatives is characterized by specific absorption bands. Key vibrational modes include:

C-H Stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring and ethyl group are found in the 2800-3000 cm⁻¹ region. researchgate.net

C-N Stretching: The stretching vibration of the C-N bond in the piperidine ring is usually observed in the 1250-1020 cm⁻¹ range.

Aromatic Ring Vibrations: C=C stretching vibrations within the phenyl ring occur in the 1450-1600 cm⁻¹ region.

C-H Bending: Out-of-plane bending of aromatic C-H bonds gives rise to strong bands in the 700-750 cm⁻¹ range for monosubstituted benzene (B151609) rings. researchgate.net

Raman Spectroscopy: Raman spectroscopy often provides complementary information. While C=O and C=N bonds give strong IR signals, C=C and C-C bonds of the aromatic and aliphatic systems often produce more intense Raman signals. americanpharmaceuticalreview.comnih.gov

These vibrational techniques are highly sensitive to the molecule's structure and can be used to differentiate between isomers and polymorphs. americanpharmaceuticalreview.comresearchgate.net

Table 2: General IR Absorption Regions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 3000-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1600, 1495, 1450 | C=C Stretch | Aromatic Ring |

| 1470-1440 | C-H Bend | Aliphatic (CH₂) |

| 750-700 | C-H Bend (out-of-plane) | Monosubstituted Phenyl |

| Source: General IR data, confirmed by researchgate.netnih.govnih.gov |

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. uol.deunimi.it By analyzing the diffraction pattern of X-rays passing through a single crystal, a complete structural model can be generated, providing precise data on bond lengths, bond angles, and torsional angles. uol.de

For chiral molecules like this compound, this technique is unparalleled for:

Determining Absolute Configuration: For crystals of non-centrosymmetric space groups containing a heavy atom, the absolute configuration of all stereocenters can be determined unambiguously. iucr.org

Analyzing Conformation: It reveals the preferred conformation of the molecule in the solid state, such as the conformation of the piperidine ring (e.g., chair, boat, or twist-boat). iucr.orgnih.gov In many piperidine derivatives, the six-membered ring adopts a stable chair conformation. iucr.org

Investigating Crystal Packing: The analysis shows how individual molecules are arranged in the crystal lattice and identifies intermolecular interactions like hydrogen bonds or van der Waals forces that stabilize the crystal structure. nih.gov

For example, a study on 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one, a related derivative, confirmed the chair conformation of the piperidine ring and established the absolute configuration at the chiral center. iucr.org

Table 3: Example Crystal Structure Data for a Piperidine Derivative Data for (2S,4R)-ethyl 4-nitromethyl-1-[(S)-1-phenylethyl]piperidine-2-thione

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.7999 (2) |

| b (Å) | 10.0103 (6) |

| c (Å) | 30.4050 (18) |

| V (ų) | 1765.28 (16) |

| Piperidine Ring Conformation | Envelope |

| Source: nih.gov |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Band Gap Studies

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For this compound, the primary chromophore is the phenyl group.

The UV-Vis spectrum is expected to show absorption bands characteristic of the π → π* electronic transitions within the benzene ring. These typically include a strong absorption band (the E2-band) around 200-210 nm and a weaker, structured band (the B-band) around 250-270 nm. The exact position (λₘₐₓ) and intensity of these bands can be influenced by the substitution on the ring and the solvent used. For instance, the related compound methoxphenidine, which contains a 1-phenylethylpiperidine moiety, exhibits a UV/Vis absorption maximum (λₘₐₓ) at 278 nm. vulcanchem.com This technique is often used in quantitative analysis via a spectrophotometry-based assay to determine concentrations. acs.orgacs.org

Computational and Theoretical Studies of 2 1 Phenylethyl Piperidine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for investigating the electronic structure and predicting the reactivity of 2-(1-phenylethyl)piperidine. DFT methods, such as B3LYP, are employed to solve the electronic structure of the molecule, providing optimized geometries and energies. dergipark.org.trnih.gov From these calculations, key electronic properties like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. dergipark.org.trscirp.org

The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons, indicating regions susceptible to electrophilic attack. Conversely, the LUMO is the innermost orbital without electrons and signifies the ability to accept electrons, highlighting regions prone to nucleophilic attack. scirp.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. dergipark.org.tr A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. dergipark.org.tr

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a theoretical framework for understanding its potential interactions. nih.gov

Table 1: Global Reactivity Descriptors Derived from DFT Calculations

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating how easily the electron cloud is polarized. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom in a molecule to attract electrons to itself. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Represents the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measures the propensity of a species to accept electrons. |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which contains a piperidine (B6355638) ring and a rotatable phenylethyl group, MD simulations are invaluable for exploring its conformational landscape. mdpi.comresearchgate.net These simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals how the molecule's conformation evolves. mdpi.com

The piperidine ring can adopt several conformations, most notably the chair, boat, and twist-boat forms. MD simulations can determine the relative energies and populations of these conformers, typically showing that the chair conformation is the most stable. The simulation also explores the orientation of the 1-phenylethyl substituent, which can be in either an axial or equatorial position on the piperidine ring. The analysis of the simulation trajectory can reveal the energetic barriers to interconversion between these states. nih.gov

Key parameters analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the simulation and identify conformational changes.

Radius of Gyration (Rg): To measure the compactness of the molecule over time, indicating folding or unfolding events. nih.gov

Ramachandran Plots: Although typically used for peptides, analogous plots can be created to analyze the dihedral angles of the molecular backbone, identifying preferred conformational states. nih.govmdpi.com

By simulating the molecule in different environments, such as in a vacuum or in an explicit solvent like water, MD can provide a detailed picture of its dynamic behavior and flexibility, which is crucial for understanding its interactions with other molecules. nih.gov

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides a powerful means to elucidate reaction mechanisms by mapping the potential energy surface of a reaction. For this compound, this involves using quantum chemical methods to calculate the energies of reactants, products, transition states, and intermediates along a proposed reaction coordinate. mdpi.com

This approach allows for the detailed investigation of various potential reactions, such as N-alkylation, oxidation, or cyclization. nih.gov The process typically involves:

Reactant and Product Optimization: The geometries of the starting materials and final products are fully optimized to find their lowest energy structures.

Transition State Search: A search is performed to locate the transition state (TS), which is a first-order saddle point on the potential energy surface connecting reactants and products. The structure of the TS provides insight into the geometry of the molecule at the peak of the reaction barrier.

Intermediate Identification: Any stable intermediates that may form during the reaction are also located and optimized.

Energy Profile Construction: By calculating the energies of all species (reactants, transition states, intermediates, and products), a reaction energy profile can be constructed. The height of the energy barrier from the reactant to the transition state gives the activation energy, which is the key determinant of the reaction rate.

Computational studies can compare different possible pathways for a given reaction. For example, in a catalyzed reaction, calculations can help determine how the catalyst stabilizes intermediates or lowers the activation energy of the transition state, thereby explaining its role in the reaction. mdpi.com This detailed mechanistic insight is often difficult to obtain through experimental means alone.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm or elucidate molecular structures.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for this purpose. nih.gov The calculation involves optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus. These absolute shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the chosen DFT functional, basis set, and the inclusion of a solvent model (e.g., PCM) to mimic experimental conditions. d-nb.infomdpi.com Comparing the calculated spectrum with the experimental one can be crucial for assigning complex signals and confirming the relative stereochemistry of the molecule. d-nb.info

Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can also be simulated. After geometric optimization, a frequency calculation is performed, which yields the harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies often have a systematic error due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental spectra. The predicted spectrum helps in the assignment of vibrational modes to specific functional groups and motions within the molecule.

Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a Representative Piperidine Moiety

| Atom/Group | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Predicted Vibrational Frequency (cm⁻¹) | Vibrational Mode Assignment |

| Phenyl C-H | 7.2 - 7.4 | 7.26 | ~3050 | Aromatic C-H stretch |

| Piperidine C-H | 2.5 - 3.0 | 2.76 | 2850-2950 | Aliphatic C-H stretch |

| Piperidine C-N | 50 - 55 | 52.97 | 1100-1200 | C-N stretch |

Note: Data presented is illustrative for a piperidine derivative and not specific to this compound. Such a table would be generated to validate computational models against experimental findings. nist.gov

Theoretical Studies on Non-Covalent Interactions and Intermolecular Forces (e.g., Hirshfeld Analysis)

Understanding the non-covalent interactions that govern how molecules pack in the solid state is essential for fields like materials science and crystallography. Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying these intermolecular forces. mdpi.commdpi.com

The Hirshfeld surface of a molecule is constructed by partitioning the crystal space into regions where the electron density of a given molecule dominates over all others. This surface can be mapped with various properties to highlight different aspects of intermolecular interactions:

dnorm: This property maps the normalized contact distance, revealing regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds, while blue regions represent longer contacts. scirp.org

Shape Index: This helps to identify complementary hollows and bumps between adjacent molecules, which is characteristic of π-π stacking interactions. mdpi.com

The information from the 3D Hirshfeld surface is often summarized in a 2D fingerprint plot . This plot is a histogram of the distances from the surface to the nearest atom inside (di) and outside (de) the surface. The plot provides a quantitative summary of the types and relative significance of different intermolecular contacts. nih.gov For a molecule like this compound, Hirshfeld analysis would likely reveal the importance of H···H, C···H/H···C, and potential N···H contacts in its crystal packing. nih.gov

Table 3: Example of Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Heterocyclic Compound

| Contact Type | Contribution (%) | Description |

| H···H | 45.5% | Represents the most significant contribution, typical for organic molecules. |

| C···H / H···C | 38.2% | Indicates van der Waals interactions and potential weak C-H···π interactions. |

| O···H / H···O | 16.0% | Corresponds to hydrogen bonding (if applicable) or other close contacts. |

| N···H / H···N | 0.3% | Represents potential weak hydrogen bonds or other van der Waals contacts involving nitrogen. |

Note: Data is from a representative molecule to illustrate the output of a Hirshfeld analysis. nih.gov

Applications of 2 1 Phenylethyl Piperidine in Advanced Organic Synthesis and Catalysis

Chiral Building Block in Complex Molecule Construction

The inherent chirality and conformational rigidity of the 2-(1-Phenylethyl)piperidine framework make it an excellent starting point for the synthesis of complex molecules with defined three-dimensional structures. Its utility spans from the total synthesis of natural products to the creation of novel chemical entities with potential therapeutic applications.

Precursor in Natural Product Total Synthesis

The enantioselective synthesis of piperidine-containing natural products is a significant area of research, and this compound and its derivatives serve as crucial chiral precursors. A notable example is the enantioselective synthesis of various piperidine (B6355638), indolizidine, and quinolizidine (B1214090) alkaloids. These syntheses often commence from a common chiral lactam derived from phenylglycinol, a conceptual relative of this compound, highlighting the utility of the chiral phenylethylamine moiety in establishing the stereochemistry of the piperidine ring. acs.orgnih.gov This approach allows for the stereocontrolled introduction of substituents onto the piperidine core, paving the way for the total synthesis of alkaloids such as (R)-coniine, (2R,6S)-dihydropinidine, and (2R,6R)-lupetidine. acs.orgnih.gov The phenylethyl group acts as a chiral auxiliary, directing subsequent transformations to achieve the desired stereochemical outcome before being potentially modified or removed in later synthetic steps.

Scaffold for Novel Chemical Entities

The this compound scaffold has been extensively utilized in the design and synthesis of novel chemical entities with diverse biological activities. The piperidine ring is a prevalent motif in many approved drugs, and the introduction of the chiral 1-phenylethyl group can significantly influence the pharmacological properties of the resulting molecules. ajchem-a.comijnrd.org

For instance, derivatives of this compound have been investigated as potent ligands for various receptors. In one study, a series of novel σ1 receptor ligands were developed based on a 4‐(2‐aminoethyl)‐2‐phenylpiperidine scaffold. nih.gov These compounds demonstrated high affinity for the σ1 receptor and exhibited antiproliferative properties against human cancer cell lines. The synthesis of these molecules relied on the stereocontrolled functionalization of a piperidone precursor, where the phenylethyl group could play a role in directing the stereochemical course of the reactions.

Another significant application of this scaffold is in the development of analogues of the Alzheimer's disease drug, Donepezil. Researchers have synthesized chirally enriched 2-substituted 4-piperidone (B1582916) building blocks, which were then converted into novel Donepezil analogues. acs.org The synthetic strategy involved a double aza-Michael reaction to construct the chiral piperidone core, demonstrating an efficient method to access these complex structures. acs.org The following table summarizes some of the novel chemical entities developed from the this compound scaffold and their biological targets.

| Novel Chemical Entity | Biological Target/Application | Reference |

| 4‐(2‐aminoethyl)‐2‐phenylpiperidine derivatives | σ1 receptor ligands with antiproliferative activity | nih.gov |

| Chirally enriched Donepezil analogues | Acetylcholinesterase inhibitors for Alzheimer's disease | acs.org |

| Substituted piperidine derivatives | General antimicrobial, anti-inflammatory, and anticancer agents | ajchem-a.com |

Ligand Design in Asymmetric Catalysis

The development of chiral ligands is central to the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds. The C2-symmetric nature and steric bulk of certain derivatives of this compound make them attractive candidates for the design of new chiral ligands for a variety of metal-catalyzed and organocatalytic reactions.

Development of Enantioselective Metal-Catalyzed Reactions

Ligands incorporating the this compound framework have the potential to create a well-defined chiral environment around a metal center, thereby enabling high levels of enantioselectivity in catalytic transformations. While specific examples of ligands directly derived from this compound are still emerging, the broader class of chiral piperidine-containing ligands has seen significant success. For example, copper-catalyzed asymmetric cyclizative aminoboration reactions have been developed for the synthesis of chiral 2,3-cis-disubstituted piperidines with high enantioselectivity. nih.gov This highlights the potential for ligands based on the this compound scaffold to be effective in similar transformations. The design of such ligands often involves the strategic placement of coordinating atoms (e.g., nitrogen, phosphorus) to facilitate metal binding and create a chiral pocket that discriminates between the two enantiotopic faces of the substrate.

Organocatalytic Applications

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. Chiral amines, including derivatives of piperidine, are a prominent class of organocatalysts. The this compound moiety can be incorporated into more complex structures to create bifunctional organocatalysts, where one part of the molecule provides the catalytic activity (e.g., a primary or secondary amine) and the chiral scaffold induces enantioselectivity.

For instance, piperidine-containing chiral organocatalysts have been enabled by boron catalysis, demonstrating the potential for this scaffold in metal-free asymmetric synthesis. researchgate.net While direct organocatalytic applications of this compound itself are not yet widely reported, the principles of organocatalyst design suggest its potential. A hypothetical application could involve the derivatization of the piperidine nitrogen to introduce a catalytically active group, with the 1-phenylethyl group serving to create the necessary chiral environment for stereoselective bond formation. Research in this area is ongoing, with the aim of developing novel and efficient organocatalysts for a range of asymmetric transformations. researchgate.net

Supramolecular Chemistry and Materials Science Applications

The well-defined three-dimensional structure of this compound and its derivatives makes them interesting components for the construction of ordered supramolecular assemblies and functional materials. The ability of the piperidine nitrogen to participate in hydrogen bonding and coordination interactions, combined with the steric influence of the phenylethyl group, can be exploited to direct the formation of specific solid-state architectures.

The crystal structures of chiral piperidine derivatives have been shown to form supramolecular chains through weak C—H⋯O or C—H⋯S hydrogen bonds. nih.gov The conformation of the piperidine ring in these structures is influenced by the nature of the substituents, demonstrating how molecular-level design can translate to the macroscopic properties of the crystal. nih.gov

In the realm of materials science, the incorporation of piperidine-containing molecules into polymers or metal-organic frameworks (MOFs) is a growing area of interest. nih.govmdpi.comresearchgate.netrsc.orgresearchgate.net While specific examples utilizing this compound are not yet prevalent, the general strategy involves using the piperidine moiety as a functional component to impart specific properties to the material, such as basicity, chirality, or the ability to bind guest molecules. For example, polymers grafted with piperidine units could be used as basic catalysts or as materials for CO2 capture. Similarly, incorporating chiral piperidine derivatives into MOFs could lead to the development of materials for enantioselective separations or catalysis. The future of this field may see the use of this compound and its derivatives in the design of novel chiral materials with tailored properties and functions.

Emerging Research Directions and Future Perspectives in 2 1 Phenylethyl Piperidine Chemistry

Integration with Artificial Intelligence and Machine Learning for Synthetic Route Planning and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical synthesis and drug discovery, offering powerful solutions to long-standing challenges. nih.govmit.edu For complex scaffolds like 2-(1-phenylethyl)piperidine, these computational approaches are set to revolutionize how new derivatives are designed and synthesized.

Property Prediction: A significant bottleneck in drug discovery is the high failure rate of candidates due to poor pharmacokinetic profiles. mdpi.com ML models are increasingly being deployed to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the discovery cycle. mdpi.comnih.gov By analyzing the structural features of this compound and its analogues, ML algorithms can forecast properties like solubility, permeability, and potential toxicity. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling, a long-standing computational method, is also being enhanced by ML to build more robust and predictive models for the biological activity of piperidine (B6355638) derivatives. nih.govresearchgate.net Furthermore, explainable AI techniques are emerging that not only predict activity but also identify the specific molecular substructures responsible for these properties, providing chemists with intuitive, actionable insights for molecular design. nih.gov

| AI/ML Application Area | Key Technologies/Platforms | Impact on this compound Chemistry |

| Synthetic Route Planning | ASKCOS, SYNTHIA®, Reaxys Predictive Retrosynthesis, Deep Learning Models | Rapid generation of novel and efficient synthetic pathways; optimization of reaction conditions. biopharmatrend.comnih.gov |

| Property Prediction | Machine Learning (e.g., Random Forest, SVM), Deep Neural Networks, QSAR | Early-stage prediction of ADMET properties; identification of structure-activity relationships. mdpi.comnih.gov |

| Lead Optimization | Generative Models, Explainable AI | Design of new derivatives with improved biological activity and pharmacokinetic profiles; understanding key structural motifs. nih.gov |

Development of Photo/Electrochemical Approaches to Derivatization

In the quest for greener and more efficient chemical transformations, photochemistry and electrochemistry have emerged as powerful and sustainable alternatives to conventional synthetic methods. rsc.org These approaches offer unique reactivity profiles, often proceeding under mild conditions without the need for harsh reagents.

Electrochemical Synthesis: Electrochemistry provides a reagent-free method for activation and bond formation. Recent advancements have demonstrated the synthesis of piperidine derivatives through electroreductive cyclization in flow microreactors, which offers high efficiency and scalability compared to traditional batch methods. beilstein-journals.orgnih.govresearchgate.net Anodic oxidation has also been employed to create N-acyliminium ions from piperidine precursors, enabling the introduction of various nucleophiles at the C2 position in a controlled manner. semanticscholar.orgnih.gov A modular strategy recently developed combines biocatalytic C-H oxidation with nickel electrocatalysis, allowing for the functionalization of piperidines without the need for protecting groups or expensive precious metal catalysts. news-medical.net This electrochemical C-H functionalization is a rapidly growing area for modifying N-heterocycles. rsc.org

Photochemical Synthesis: Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling a wide range of chemical transformations under exceptionally mild conditions. This strategy has been successfully applied to the dehydrogenation of N-heterocycles, including piperidine precursors, to form aromatic systems. researchgate.net The combination of photoredox catalysts with other catalytic systems, such as transition metals or enzymes, opens up new avenues for the derivatization of the this compound scaffold, allowing for the installation of functional groups that are difficult to access through traditional thermal methods.

| Method | Key Features | Application to Piperidine Chemistry |

| Electrochemistry | Reagent-free activation, mild conditions, high selectivity, scalable (flow chemistry). beilstein-journals.org | Synthesis of 2-substituted piperidines, electroreductive cyclization, C-H functionalization. nih.govnih.govnews-medical.net |

| Photochemistry | Visible light energy source, mild conditions, unique reaction pathways. | Acceptorless dehydrogenation of N-heterocycles, functionalization via radical intermediates. researchgate.net |

Exploration of Novel Reaction Spaces and Catalytic Systems

The development of novel catalytic systems and reaction methodologies is continuously expanding the synthetic chemist's toolbox, enabling the construction of complex molecules like substituted 2-(1-phenylethyl)piperidines with greater efficiency and selectivity.

Novel Catalytic Systems: Researchers are moving beyond traditional palladium-based cross-coupling reactions to explore more sustainable and cost-effective catalysts. A recently unveiled two-step method for piperidine modification combines biocatalytic C-H oxidation using enzymes with radical cross-coupling mediated by nickel electrocatalysis. sciencedaily.comnews-medical.net This approach dramatically simplifies the synthesis of complex piperidines, reducing lengthy 7-17 step sequences down to just 2-5 steps. sciencedaily.com Biocatalysis is also being used more directly; for instance, immobilized lipases have been shown to effectively catalyze multicomponent reactions to produce clinically valuable piperidines. rsc.org Hybrid catalytic systems that merge biocatalysis with organocatalysis are also proving effective for synthesizing chiral 2-substituted piperidines. ucd.ie

New Synthetic Strategies: Inspiration from natural biosynthetic pathways is leading to innovative synthetic strategies. For example, a three-component vinylogous Mannich reaction has been developed that mimics the biological synthesis of piperidine alkaloids, providing a versatile method for assembling multi-substituted chiral piperidines from simple precursors. rsc.orgscispace.com Furthermore, methods for the late-stage functionalization of the piperidine ring are of high value, as they allow for the rapid diversification of complex molecules. A robust platform for the selective α-functionalization of N-alkyl piperidines has been developed, proceeding through the controlled formation of an endocyclic iminium ion that can be trapped by various nucleophiles. acs.org

| Approach | Description | Significance for this compound |

| Combined Biocatalysis and Electrocatalysis | A two-stage process involving enzymatic C-H oxidation followed by Ni-electrocatalyzed radical cross-coupling. news-medical.net | Drastically shortens synthetic routes to complex derivatives and avoids costly precious metals. sciencedaily.com |

| Biosynthesis-Inspired Reactions | Mimicking natural pathways, such as using stereoselective Mannich reactions to build the piperidine core. rsc.orgscispace.com | Provides access to a wide variety of structurally diverse and stereochemically rich piperidines. |

| Late-Stage Functionalization | Selective C-H functionalization at the α-position of the piperidine ring via in situ iminium ion formation. acs.org | Enables rapid generation of analogues from a common advanced intermediate, accelerating lead optimization. |

Advanced Theoretical Modeling for Predictive Chemical Design

Theoretical and computational chemistry provides a powerful lens for understanding and predicting molecular behavior, guiding the rational design of new this compound derivatives with optimized properties.

Predictive Modeling: In the absence of experimental 3D structures of biological targets, computational techniques like pharmacophore modeling are crucial. By analyzing a series of active piperidine-based compounds, researchers can generate a 3D model of the essential structural features required for biological activity, guiding the design of new, more potent molecules. acs.org QSAR studies, which correlate structural descriptors with activity, are used to build predictive models for the biological effects of new piperidine derivatives. nih.gov These models are increasingly sophisticated, incorporating 3D descriptors and advanced statistical methods.

Mechanistic and Dynamic Insights: Advanced computational methods, such as Density Functional Theory (DFT), are employed to elucidate complex reaction mechanisms at the atomic level. mdpi.com For catalysis, DFT can help identify key intermediates, calculate activation energies, and explain the origins of selectivity, thereby facilitating the optimization of reaction conditions and the design of better catalysts. mdpi.com For drug design, molecular docking and molecular dynamics (MD) simulations are used to predict how a ligand like a this compound derivative will bind to its protein target. nih.govresearchgate.net These simulations provide detailed insights into the specific intermolecular interactions—such as hydrogen bonds and hydrophobic contacts—that govern binding affinity and selectivity, offering a rational basis for structure-based drug design. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1-Phenylethyl)piperidine, and how can reaction yields be improved?

- Methodological Answer : The synthesis of this compound derivatives often involves nucleophilic substitution or reductive amination. For example, analogous piperidine compounds like 2-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride are synthesized using stepwise alkylation and purification under inert conditions . To improve yields:

- Optimize solvent polarity (e.g., dichloromethane for better intermediate stability) .

- Use catalysts like Pd/C for hydrogenation steps to reduce byproducts.

- Monitor reaction progress via TLC or HPLC to isolate high-purity fractions (>95%) .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : Confirm stereochemistry and substitution patterns using H and C NMR, referencing peaks for the piperidine ring (δ 1.4–2.8 ppm) and aromatic protons (δ 6.8–7.4 ppm) .

- Mass Spectrometry : ESI-MS or GC-MS for molecular weight validation (e.g., molecular ion peaks at m/z 217 for the base compound) .

- Chromatography : HPLC with C18 columns and UV detection (λ = 254 nm) to assess purity (>98% for pharmacological assays) .

Q. What are the primary pharmacological mechanisms associated with this compound derivatives?

- Methodological Answer : Piperidine derivatives often target CNS receptors (e.g., σ or NMDA receptors). For example:

- In vitro assays : Measure binding affinity using radiolabeled ligands (e.g., H-DTG for σ receptors) .

- Dose-response curves : Use SH-SY5Y neuronal cells to evaluate neuroprotective effects at IC values <10 µM .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for this compound derivatives?

- Methodological Answer : Apply a 2 factorial design to test variables (temperature, solvent ratio, catalyst loading). For example:

- Factors : Temperature (25°C vs. 60°C), solvent (DCM vs. THF), and catalyst (Pd/C vs. Raney Ni).

- Response variables : Yield (%) and purity (%).

- Analysis : Use ANOVA to identify significant interactions (e.g., higher yields at 60°C in DCM with Pd/C, p < 0.05) .

Q. How to resolve contradictions in reported pharmacological data for this compound analogs?

- Methodological Answer : Discrepancies may arise from stereochemical variations or assay conditions. Strategies include:

- Chiral resolution : Separate enantiomers via chiral HPLC to assess individual bioactivity .

- Standardized protocols : Replicate assays under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

- Meta-analysis : Compare data across studies using PubChem or NIST databases to identify outliers .

Q. What safety protocols are critical when handling this compound in high-throughput screening?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and goggles (P264/P280) .

- Ventilation : Use fume hoods to prevent inhalation (H333) .

- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via certified waste streams .

Q. How can computational modeling predict the metabolic stability of this compound derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products